![molecular formula C17H17FN4O4 B2815111 3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921806-36-2](/img/structure/B2815111.png)
3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction of a suitable amine and a carbonyl compound. The fluorophenyl and methoxyethyl groups would likely be introduced through substitution reactions .Molecular Structure Analysis
The molecule contains a pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3. The fluorophenyl and methoxyethyl groups are attached to the pyrimidine ring, and the molecule also contains a carboxamide group .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the amine group could participate in condensation reactions, and the carbonyl group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Research into the synthesis of novel heterocyclic compounds derived from pyrrolopyrimidine derivatives highlights advanced synthetic methodologies that could be applicable to the synthesis and functionalization of "3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide". These methodologies enable the creation of compounds with diverse biological activities and offer a pathway for the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Activities
The exploration of pyrrolopyrimidine derivatives in the context of biological activities, such as antiviral, antibacterial, and cytotoxic properties, opens avenues for the use of "3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide" in developing novel therapeutic agents. For instance, the study on pyrazolo[1,5-a]pyrimidine derivatives for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells indicates the potential of pyrrolopyrimidine derivatives in cancer research (Hassan, Hafez, & Osman, 2014).
Antiviral Research
The compound's relevance extends to antiviral research, where analogs of pyrrolo[2,3-d]pyrimidines were investigated for their activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), showcasing the potential for "3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide" in antiviral therapy (Renau et al., 1996).
Wirkmechanismus
Target of Action
The primary targets of this compound are enzymes involved in the one-carbon metabolism pathways, specifically those localized in the cytoplasm, mitochondria, and nucleus . These include 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase) , which are involved in de novo purine biosynthesis . Additionally, the compound also targets mitochondrial serine hydroxymethyl transferase 2 (SHMT2) .
Mode of Action
The compound inhibits the aforementioned enzymes, thereby disrupting the one-carbon metabolism pathways . This results in a decrease in the biosynthesis of purine nucleotides and thymidylate, the interconversion of serine and glycine, and the remethylation of homocysteine to methionine .
Biochemical Pathways
The affected biochemical pathways include the de novo biosynthesis of purine nucleotides and thymidylate , the interconversion of serine and glycine , and the remethylation of homocysteine to methionine . These pathways are interconnected and essential for the proliferation of cells .
Pharmacokinetics
This suggests that the compound may have good bioavailability in cells expressing these receptors .
Result of Action
The inhibition of the targeted enzymes leads to a disruption in the one-carbon metabolism pathways, which in turn affects the biosynthesis of purines and thymidylate, the interconversion of serine and glycine, and the remethylation of homocysteine to methionine . This can lead to a decrease in cell proliferation, making the compound potentially useful as an anticancer agent .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence and expression level of folate receptors in the cellular environment can affect the transport and therefore the efficacy of the compound . Other factors such as pH, temperature, and the presence of other interacting molecules can also potentially influence the compound’s action.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O4/c1-21-9-12(15(23)19-7-8-26-2)13-14(21)16(24)22(17(25)20-13)11-5-3-10(18)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,19,23)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZFUIQLKKEMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)F)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

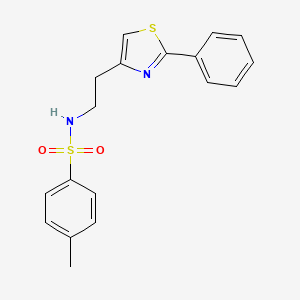
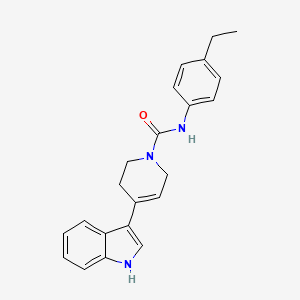

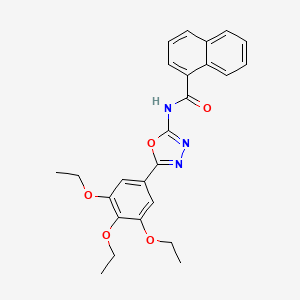
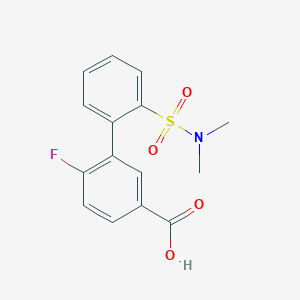
![4-[(4-{[2-(Prop-2-enamido)ethyl]carbamoyl}piperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2815040.png)
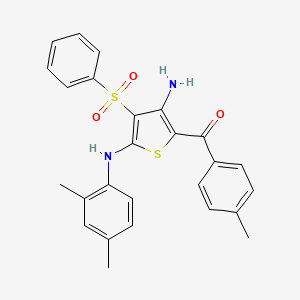
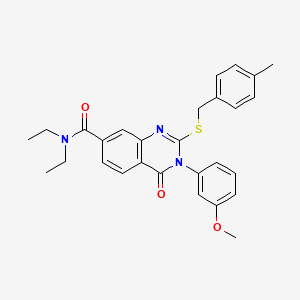
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2815044.png)
![(4Z)-4-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B2815045.png)
![1-(3-methoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2815046.png)

![1-[1-(Difluoromethyl)-1{h}-pyrazol-3-yl]-{n}-methylmethanamine hydrochloride](/img/structure/B2815048.png)
![Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2815051.png)